![molecular formula C15H20N2O2 B1415267 tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate CAS No. 1105193-63-2](/img/structure/B1415267.png)
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Overview
Description
“tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate” is a compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate” consists of a 1H-indol-5-yl group, a methylcarbamate group, and a tert-butyl group .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate” are not specified .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, including tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate, are known for their diverse biological activities. They have been studied for their potential in treating various disorders and diseases in the human body. Some of the key areas where these compounds show promise include:
- Cancer Treatment : Indole derivatives have been explored for their anticancer properties, with research focusing on their ability to target and treat cancer cells .
- Antimicrobial Activity : These compounds also exhibit antimicrobial properties, making them candidates for treating infections caused by different microbes .
- Anti-inflammatory and Antioxidant : The anti-inflammatory and antioxidant activities of indole derivatives are also of significant interest in scientific research .
Chemical Synthesis Applications
The compound tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate is used as an intermediate in chemical synthesis processes. It plays a role in:
- Synthesis of Medicinal Compounds : It serves as an intermediate in the synthesis of various medicinal compounds, including those with potential antibacterial properties .
- Molecular Diversity : The introduction of tert-butyl groups into indole-based systems is a strategy to increase molecular diversity, which is crucial for the development of new medicinal compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-12-8-11(5-6-13(12)17-10)9-16-14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSYDEWASOKWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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